molecular formula C6H4N4O3 B10876396 4,6,7-Pteridinetriol CAS No. 58947-88-9

4,6,7-Pteridinetriol

Cat. No.: B10876396
CAS No.: 58947-88-9
M. Wt: 180.12 g/mol
InChI Key: HMMIQMIGJAIOAZ-UHFFFAOYSA-N
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Description

4,6,7-Pteridinetriol is a nitrogen-containing heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors . The compound’s structure consists of a bicyclic system with nitrogen atoms at positions 1 and 3, and hydroxyl groups at positions 4, 6, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Pteridinetriol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with suitable reagents to form the pteridine ring system . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Pteridinetriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6,7-Pteridinetriol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme cofactors and pigments.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6,7-Pteridinetriol involves its interaction with various molecular targets and pathways. It can act as an enzyme cofactor, participating in redox reactions and electron transfer processes. The compound’s hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 6-Propyl-2,4,7-pteridinetriol
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Comparison: 4,6,7-Pteridinetriol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

58947-88-9

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

5,8-dihydro-3H-pteridine-4,6,7-trione

InChI

InChI=1S/C6H4N4O3/c11-4-2-3(7-1-8-4)10-6(13)5(12)9-2/h1H,(H,9,12)(H2,7,8,10,11,13)

InChI Key

HMMIQMIGJAIOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=O)C(=O)N2

Origin of Product

United States

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